molecular formula C13H22N4OS B4577877 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide

Cat. No. B4577877
M. Wt: 282.41 g/mol
InChI Key: TUHVFJAFDUEAJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide" often involves multi-step reactions, starting from basic heterocyclic frameworks to incorporating functional groups that define their biological activity. For instance, compounds with the 1,3,4-thiadiazole moiety and piperidine ring have been synthesized to explore their antiulcer, anticancer, and anti-inflammatory properties. These syntheses typically involve nucleophilic substitution reactions, cyclization, and condensation steps to introduce the desired functional groups and achieve the target molecular structure (Rehman et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing 1,3,4-thiadiazole and piperidine units is characterized by their heterocyclic cores, which are crucial for their biological activity. The arrangement of atoms within these molecules can significantly influence their interaction with biological targets. For example, the crystal structure of related compounds has been analyzed to understand the conformational preferences and tautomerism, which are vital for their pharmacological profiles (Li et al., 2014).

Chemical Reactions and Properties

Compounds like "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide" participate in various chemical reactions that highlight their reactivity and functional group transformations. These reactions include nucleophilic substitutions, addition reactions, and cyclizations, which are foundational for synthesizing analogs with enhanced biological activities. The chemical properties are influenced by the presence of heteroatoms in the thiadiazole ring and the piperidine moiety, which affect their electron distribution and reactivity (Ismailova et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide" and its analogs are critical for their pharmacokinetic profile. These properties are determined by the molecular structure and functional groups present in the compound. For instance, the introduction of various substituents on the thiadiazole and piperidine rings can significantly alter the compound's solubility and melting point, affecting its bioavailability (Abdel‐Aziz et al., 2009).

Chemical Properties Analysis

The chemical properties of "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide" are defined by its reactivity towards various chemical reagents and conditions. These properties are crucial for understanding the compound's stability, reactivity, and potential as a lead compound in drug discovery. The presence of the 1,3,4-thiadiazol moiety and piperidine ring contribute to its unique chemical behavior, which can be exploited to modify the compound for specific biological activities (Foroumadi et al., 2005).

Scientific Research Applications

Anticancer Applications

Research has demonstrated the potential of propanamide derivatives, including those related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide, as promising anticancer agents. For instance, a study by Rehman et al. (2018) synthesized new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as anticancer agents. The study found that certain compounds exhibited strong anticancer activity, indicating the therapeutic potential of these derivatives in cancer treatment (Rehman et al., 2018).

Antibacterial Applications

Another study by Sattar et al. (2020) synthesized a series of propanamide compounds encompassing tosyl, piperidine, and 1,3,4-oxadiazole moieties. These compounds displayed potent antibacterial agents against various bacterial strains, underscoring the potential of such derivatives in combating bacterial infections (Sattar et al., 2020).

Herbicidal Activities

Derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide have also been investigated for their herbicidal properties. A study reported the synthesis and herbicidal activity of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings. These novel compounds showed moderate to good selective herbicidal activity against specific plant species, suggesting their use in agricultural applications (Liu & Shi, 2014).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-4-11-15-16-13(19-11)14-12(18)10(3)17-7-5-9(2)6-8-17/h9-10H,4-8H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHVFJAFDUEAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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